1-Benzothiophen-5-ylmethanol
Overview
Description
1-Benzothiophen-5-ylmethanol is an organic compound with the molecular formula C9H8OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
The synthesis of 1-Benzothiophen-5-ylmethanol can be achieved through several routes. One common method involves the reaction of benzothiophene with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzothiophen-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzothiophene-5-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into benzothiophen-5-ylmethane using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzothiophen-5-ylmethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzothiophen-5-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
1-Benzothiophen-5-ylmethanol can be compared with other similar compounds, such as:
1-Benzothiophen-2-ylmethanol: Similar structure but with the hydroxyl group at a different position, leading to different chemical properties and reactivity.
1-Benzofuran-5-ylmethanol: Contains an oxygen atom instead of sulfur, resulting in different electronic properties and applications.
1H-Benzimidazol-5-ylmethanol: Contains a nitrogen atom, making it more basic and suitable for different types of reactions
Biological Activity
1-Benzothiophen-5-ylmethanol, a compound belonging to the benzothiophene family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potential of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound (C₉H₈OS) features a benzothiophene core, which is a bicyclic structure comprising a benzene ring fused with a thiophene ring. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that benzothiophene derivatives exhibit significant anticancer properties. A study demonstrated that compounds containing the benzothiophene moiety can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, derivatives have shown effectiveness against several cancer cell lines, including HeLa and A549 cells .
2. Antimicrobial Properties
this compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Microorganism | MIC (µg/mL) | Standard Antibiotic |
---|---|---|
Staphylococcus aureus | 62.5 | Vancomycin |
Escherichia coli | 78.12 | Ampicillin |
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation: It can interact with specific receptors that mediate cellular responses related to cancer and inflammation.
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
-
Anticancer Evaluation:
A study published in the International Journal of Advances in Pharmaceutical Sciences explored the cytotoxic effects of this compound on HeLa cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent . -
Antimicrobial Activity:
In another study evaluating the antimicrobial efficacy of various benzothiophene derivatives, this compound was found to possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in addressing antibiotic resistance .
Properties
IUPAC Name |
1-benzothiophen-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYSQUAJOCDMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383674 | |
Record name | 1-benzothiophen-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-34-7 | |
Record name | 1-benzothiophen-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20532-34-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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